

Introduction: The Strategic Importance of the Pyrrolidinone Scaffold

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Compound of Interest

Compound Name: **3-Pyrrolidinone hydrochloride**

Cat. No.: **B018641**

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The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp^3 -hybridized nature. This characteristic is fundamental in designing molecules that can achieve high-affinity and selective interactions with biological targets. Within this class, 3-pyrrolidinone serves as a synthetically versatile building block. Its hydrochloride salt, **3-Pyrrolidinone hydrochloride** (CAS No: 3760-52-9), offers enhanced stability and aqueous solubility, making it a preferred intermediate for researchers in drug discovery and process development. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for professionals navigating the complexities of modern chemical research.

Section 1: Core Physicochemical & Identification Data

Accurate identification and understanding of a compound's physical properties are the bedrock of any successful research campaign. **3-Pyrrolidinone hydrochloride** is a stable, crystalline solid, though its appearance and melting point can vary, underscoring the importance of sourcing high-quality, well-characterized material.

Chemical Identity and Synonyms

The compound is most commonly identified by its CAS number, but several synonyms are used across commercial and academic literature.

- CAS Number: 3760-52-9[1]

- IUPAC Name: pyrrolidin-3-one;hydrochloride[1]
- Common Synonyms: 3-Pyrrolidone hydrochloride, Pyrrolidin-3-one HCl, Pyrrolidin-3-one chlorhydrate, 3-Pyrrolidinone, hydrochloride (1:1)[2]
- Molecular Formula: C₄H₇NO·HCl (or C₄H₈CINO)[1]
- Molecular Weight: 121.57 g/mol [2]

Physicochemical Properties

The properties of **3-Pyrrolidinone hydrochloride** are summarized in the table below. A notable discrepancy exists in the reported melting point, with values of 86-88 °C (with decomposition) being more common in safety data sheets[3][4][5], while some suppliers report a higher range of 140-150 °C[2]. This may be attributable to different polymorphic forms, residual solvent, or purity levels. Researchers should always refer to the Certificate of Analysis provided by their specific supplier.

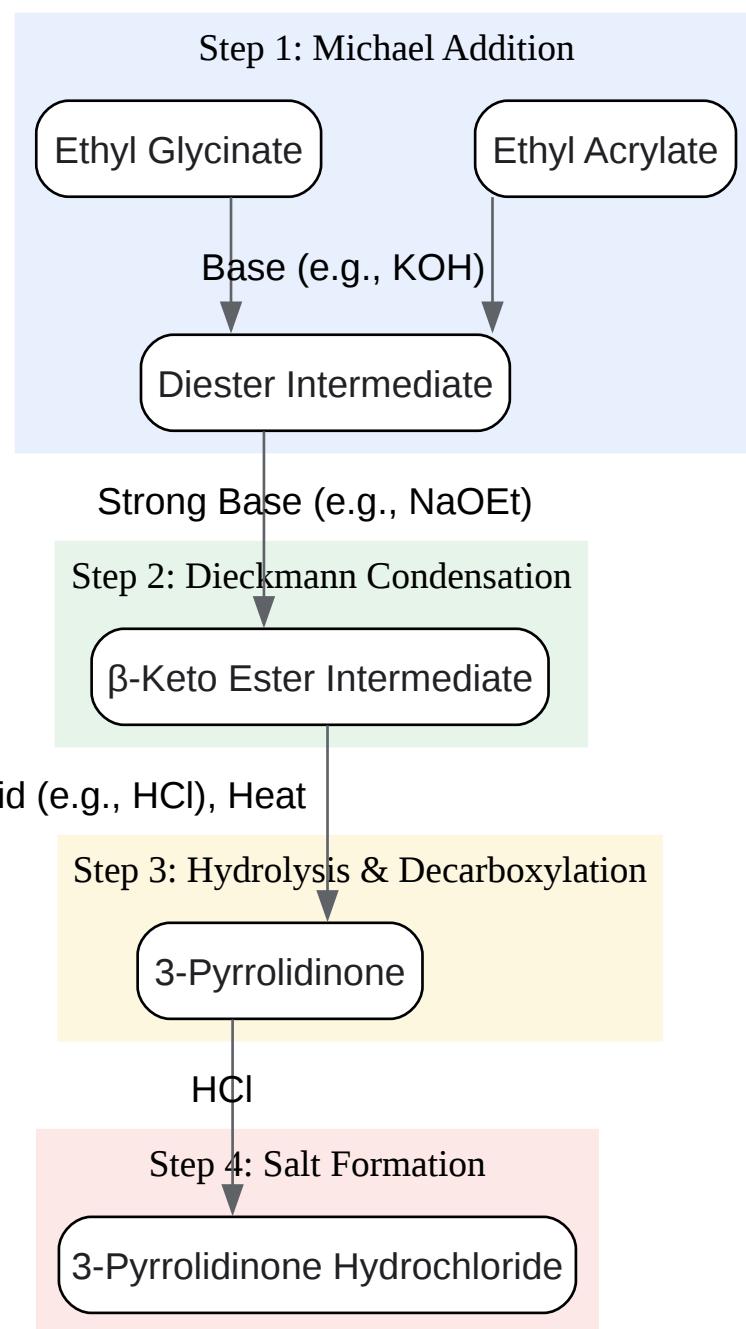
Property	Value	Source(s)
Appearance	Light yellow to dark brown or gray crystalline solid/powder.	[2]
Melting Point	86-88 °C (dec.) OR 140-150 °C	[2][3][4]
Solubility	Soluble in water.	[2]
pKa (free base)	7.42 ± 0.20 (Predicted)	
LogP (free base)	-1.10 (Predicted)	
Stability	Hygroscopic; hydrochloride salt form enhances stability.	[2]
Storage	Store in a freezer (-20°C), under an inert atmosphere, and protected from moisture.	[4]

Section 2: Synthesis and Chemical Reactivity

The primary route for constructing the 3-pyrrolidinone core is the intramolecular Dieckmann condensation of a diester precursor. This classic carbon-carbon bond-forming reaction is a robust and well-established method for creating five- and six-membered rings.

General Synthetic Strategy: Dieckmann Condensation

The synthesis typically begins with a Michael addition reaction between an amino acid ester (like ethyl glycinate) and an activated alkene (like ethyl acrylate). This forms a diester intermediate which, when treated with a strong base (e.g., sodium ethoxide), undergoes an intramolecular cyclization to form a β -keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions yield the final 3-pyrrolidinone product, which can then be isolated as the hydrochloride salt.

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Caption: General workflow for the synthesis of **3-Pyrrolidinone Hydrochloride**.

Representative Experimental Protocol

The following is a representative, multi-step procedure adapted from established chemical literature for the synthesis of the 3-pyrrolidinone core[6]. Note: This protocol is for informational

purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- Step A: Formation of Diethyl 3,3'-(azanediyl)dipropionate
 - To a solution of ethyl glycinate hydrochloride in aqueous potassium hydroxide, slowly add ethyl acrylate at a controlled temperature (e.g., 60 °C).
 - The reaction mixture is stirred for several hours until the starting materials are consumed (monitoring by TLC or GC-MS).
 - After the reaction, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diester intermediate.
- Step B: Dieckmann Condensation
 - The crude diester is dissolved in an anhydrous, non-protic solvent such as toluene.
 - A strong base, such as sodium hydride (60% dispersion in mineral oil) or sodium ethoxide, is added portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
 - The mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the cyclization.
 - Upon completion, the reaction is carefully quenched by pouring it into an ice-cold acidic solution.
- Step C: Hydrolysis, Decarboxylation, and Salt Formation
 - The quenched reaction mixture is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.
 - The mixture is heated to reflux for an extended period (e.g., 12-24 hours) to effect both hydrolysis of the ester and decarboxylation.

- After cooling, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.
- The aqueous layer is then concentrated in vacuo to a thick oil or solid.
- The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure **3-Pyrrolidinone hydrochloride**.

Section 3: Application Case Study - Precursor to Carbapenem Antibiotics

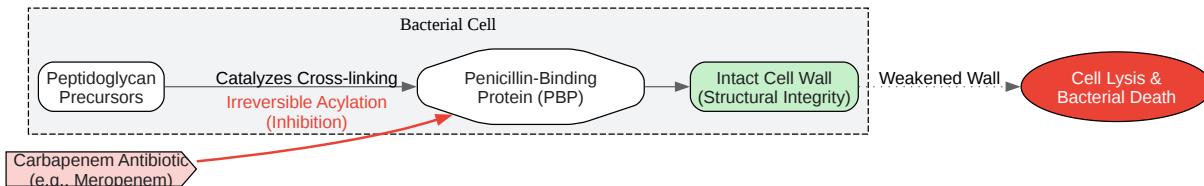
One of the most significant applications of **3-pyrrolidinone hydrochloride** is as a key building block in the synthesis of modern carbapenem antibiotics, such as meropenem and ertapenem. These are often used as "last-resort" antibiotics for treating severe infections caused by multidrug-resistant bacteria.

Role in Carbapenem Structure

In carbapenems like meropenem, the pyrrolidine ring, derived from precursors like 3-pyrrolidinone, is attached at the C-2 position of the carbapenem core. This side chain is not merely a structural component; it is critical for the drug's function. The presence of the pyrrolidine moiety has been shown to increase the antibiotic's spectrum of activity, particularly against Gram-negative bacteria.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Carbapenems function by inhibiting bacterial cell wall synthesis. They achieve this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, carbapenems disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.



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Caption: Mechanism of action of carbapenem antibiotics.

Section 4: Analytical Characterization (Predicted)

While standardized, published spectra for **3-Pyrrolidinone hydrochloride** are not readily available, its structure allows for the prediction of key analytical signatures. Researchers should perform their own analytical characterization (NMR, IR, MS) upon receipt of the material to confirm identity and purity.

Technique	Predicted Signature
¹ H NMR	The spectrum is expected to show three distinct signals in the aliphatic region. The protons alpha to the carbonyl group (C2 and C4) would appear as multiplets, as would the protons alpha to the nitrogen (C5). The acidic N-H proton may be broad or exchange with the solvent.
¹³ C NMR	Four signals are expected: one at high chemical shift for the carbonyl carbon (~200-210 ppm), and three aliphatic signals for the CH ₂ groups of the ring.
FTIR (cm ⁻¹)	A strong, sharp absorption band for the ketone carbonyl (C=O) stretch is expected around 1720-1750 cm ⁻¹ . A broad absorption in the 2700-3300 cm ⁻¹ region corresponding to the N-H stretch of the ammonium salt is also anticipated.

Section 5: Safety, Handling, and Storage

3-Pyrrolidinone hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

Pictogram	GHS Code	Hazard Statement	Source(s)
	H315	Causes skin irritation.	[3]
H319		Causes serious eye irritation.	[3]
H335		May cause respiratory irritation.	[3]

- Signal Word: Warning[\[3\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.
- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
- Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) [4].
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

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